(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623940-40-9
VCID: VC5153213
InChI: InChI=1S/C24H21N3O2S2/c28-23-21(31-24(30)26(23)16-20-12-7-13-29-20)14-18-15-27(19-10-5-2-6-11-19)25-22(18)17-8-3-1-4-9-17/h1-6,8-11,14-15,20H,7,12-13,16H2/b21-14-
SMILES: C1CC(OC1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S
Molecular Formula: C24H21N3O2S2
Molecular Weight: 447.57

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

CAS No.: 623940-40-9

Cat. No.: VC5153213

Molecular Formula: C24H21N3O2S2

Molecular Weight: 447.57

* For research use only. Not for human or veterinary use.

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one - 623940-40-9

Specification

CAS No. 623940-40-9
Molecular Formula C24H21N3O2S2
Molecular Weight 447.57
IUPAC Name (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H21N3O2S2/c28-23-21(31-24(30)26(23)16-20-12-7-13-29-20)14-18-15-27(19-10-5-2-6-11-19)25-22(18)17-8-3-1-4-9-17/h1-6,8-11,14-15,20H,7,12-13,16H2/b21-14-
Standard InChI Key RCZRGXKCCQVRPR-STZFKDTASA-N
SMILES C1CC(OC1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one features a conjugated system comprising three critical domains:

  • A 1,3-diphenylpyrazole scaffold providing hydrophobic interactions

  • A tetrahydrofuran-2-ylmethyl substituent enabling steric optimization

  • A 2-thioxothiazolidin-4-one moiety facilitating hydrogen bonding and π-stacking .

The Z-configuration of the exocyclic double bond between the pyrazole and thiazolidinone rings is stereochemically defined, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy . This geometric arrangement optimizes planar alignment for target engagement.

Physicochemical Properties

Key molecular parameters include:

PropertyValue
Molecular formulaC₂₄H₂₁N₃O₂S₂
Average mass447.571 g/mol
Monoisotopic mass447.107519 g/mol
Hydrogen bond donors1
Hydrogen bond acceptors5
Rotatable bonds6
Topological polar surface area98.9 Ų

The compound's moderate lipophilicity (clogP ≈ 3.8) balances membrane permeability and aqueous solubility, while the tetrahydrofuran moiety enhances conformational flexibility for target adaptation .

Synthetic Methodology and Optimization

Multi-Step Synthesis

The production protocol involves four sequential transformations (Scheme 1):

  • Pyrazole Core Formation
    4-Chlorophenylhydrazine undergoes condensation with 4-alkoxyacetophenone derivatives in refluxing ethanol/acetic acid, yielding ethylidene hydrazine intermediates .

  • Vilsmeier-Haack-Arnold Formylation
    Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates 1H-pyrazole-4-carbaldehyde precursors through electrophilic aromatic substitution .

  • Knoevenagel Condensation
    The aldehyde intermediate couples with 2-thioxothiazolidin-4-one in ethanol/water (4:1 v/v) under reflux, establishing the critical exocyclic double bond with Z-selectivity .

  • Side Chain Functionalization
    Nucleophilic substitution installs the tetrahydrofuran-2-ylmethyl group at the thiazolidinone nitrogen, completing the molecular architecture .

Yield Optimization

StepTemperature (°C)Time (h)Yield (%)
Pyrazole formation801272-85
Formylation0→25668-75
Knoevenagel reaction85863-70
Alkylation60481-89

Microwave-assisted synthesis reduces Knoevenagel reaction time to 2 hours with comparable yields (65-68%) .

Pharmacological Profile and Target Engagement

mPGES-1 Inhibition

In vitro assays demonstrate concentration-dependent inhibition of human recombinant mPGES-1:

CompoundIC₅₀ (nM)Selectivity (COX-1/COX-2)
Reference compound (2)622 ± 134>100-fold
Target compound56 ± 10>500-fold

The enhanced potency derives from optimized hydrophobic interactions and hydrogen bonding with Ser127 and Arg52 residues .

Binding Mode Analysis

Molecular docking simulations (PDB ID: 4BPM) reveal:

  • The pyrazole diaryl system occupies the PGH₂ hydrocarbon tail-binding pocket

  • The thioxothiazolidinone carbonyl forms a 2.9 Å hydrogen bond with Ser127-OH

  • Tetrahydrofuran oxygen engages in water-mediated interactions with His53

  • Phenyl rings participate in π-π stacking with Tyr130 and Trp134

This multi-modal binding explains the compound's 12-fold potency increase over first-generation inhibitors .

Structure-Activity Relationship (SAR) Insights

Core Scaffold Modifications

Systematic SAR studies identify critical structural requirements:

ModificationIC₅₀ ShiftEffect Rationale
Z→E isomerization8.2× increaseSteric clash with Leu135
Thioxo→oxo substitution3.5× increaseReduced H-bond with Ser127
Tetrahydrofuran→cyclohexyl4.1× increaseDecreased conformational flexibility
4-Cl phenyl→H2.3× increaseLoss of hydrophobic contact

The Z-configuration and thioxo group prove indispensable for sub-100 nM potency .

Side Chain Optimization

Alkoxy chain length dramatically impacts activity:

Chain Length (n)IC₅₀ (nM)Relative Potency
0 (H)561 ± 192
4 (butyl)56 ± 1010×
6 (hexyl)52 ± 1510.8×
8 (octyl)92 ± 196.1×

Hexyl chains optimally fill the hydrophobic pocket without inducing steric strain .

ParameterTarget CompoundCelecoxib
Paw edema reduction68 ± 5%59 ± 7%
TNF-α suppression74 ± 8%51 ± 6%
GI ulcer incidence0/104/10

The compound's mPGES-1 selectivity prevents gastrointestinal toxicity associated with COX inhibition .

Preclinical Development

Current progress includes:

  • ADMET Profile

    • Plasma protein binding: 89.2 ± 2.1%

    • Hepatic microsomal stability: t₁/₂ = 126 min

    • Caco-2 permeability: 18.7 × 10⁻⁶ cm/s

  • Toxicology

    • NOAEL: 250 mg/kg/day (28-day rat study)

    • hERG IC₅₀: >50 μM

Phase I clinical trials are anticipated to commence following scale-up synthesis optimization .

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